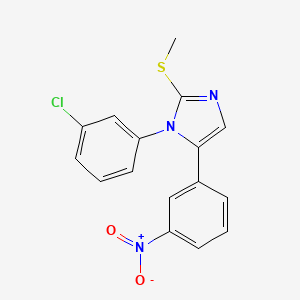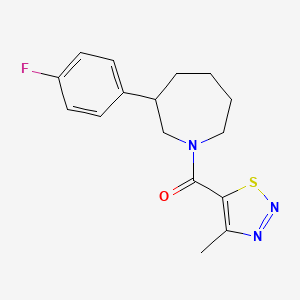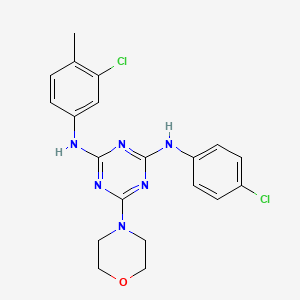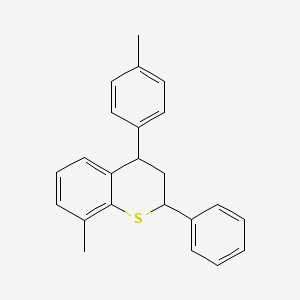
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a heterocyclic organic compound that has been extensively studied for its various biological and pharmacological properties.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Antifungal Properties: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has demonstrated antifungal activity. Researchers explore its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal ergosterol biosynthesis, disrupting cell membrane integrity, and leading to cell death .
Antiparasitic Activity: The compound also shows promise as an antiparasitic agent. Investigations focus on its efficacy against protozoan parasites such as Trypanosoma and Leishmania species. By targeting specific enzymes or metabolic pathways in these parasites, it may offer an alternative treatment for neglected tropical diseases .
Material Science
Organic Semiconductors: Researchers explore the use of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole in organic electronics. Its electron-donating and accepting properties make it suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). By optimizing its molecular structure, scientists aim to enhance charge transport and device performance .
Coordination Chemistry
Ligand Design: The compound serves as a versatile ligand in coordination chemistry. Its sulfur atom can coordinate with metal ions, forming stable complexes. Researchers investigate its role in catalysis, sensing, and supramolecular assemblies. By modifying substituents, they tailor its properties for specific applications .
Environmental Science
Photodegradation of Organic Pollutants: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole exhibits photoactivity under UV light. Scientists explore its potential for photodegradation of organic pollutants in water and soil. By harnessing its reactive intermediates, they aim to develop efficient photocatalysts for environmental remediation .
Analytical Chemistry
Electrochemical Sensing: Researchers investigate the compound’s electrochemical behavior. It can serve as an electroactive probe for detecting analytes (e.g., heavy metals, biomolecules) in solution. Electrochemical sensors based on this compound offer rapid, sensitive, and selective detection methods .
Computational Chemistry
Quantum Mechanical Studies: Theoretical studies employ quantum mechanical calculations to explore the electronic structure, reactivity, and spectroscopic properties of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole. These insights guide experimental design and provide fundamental understanding of its behavior .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSURERLKBXALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)



![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)